molecular formula C21H19N3O4S B6489478 N-benzyl-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899987-33-8

N-benzyl-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

カタログ番号 B6489478
CAS番号: 899987-33-8
分子量: 409.5 g/mol
InChIキー: XVUNMMLNEGTZDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are biologically significant compounds known for their antibacterial properties . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .


Synthesis Analysis

The synthesis of such compounds involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a compound which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded a compound which was further treated with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS .

作用機序

Target of Action

The primary target of F2696-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and inflammation. It is involved in the activation of caspase-1, which subsequently leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18 .

Mode of Action

F2696-0249 acts as a selective inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2696-0249 prevents the activation of caspase-1, thereby reducing the production and release of pro-inflammatory cytokines IL-1β and IL-18 . This results in a decrease in inflammation and an overall anti-inflammatory effect .

Biochemical Pathways

The key biochemical pathway affected by F2696-0249 is the NLRP3 inflammasome pathway . This pathway is involved in the innate immune response and inflammation. By inhibiting the NLRP3 inflammasome, F2696-0249 disrupts this pathway, leading to a reduction in inflammation .

Pharmacokinetics

The pharmacokinetic properties of F2696-0249 are characterized by its excellent pharmacokinetic (PK) and pharmacodynamic (PD) profiles . It has been shown to have a potentially best-in-class PK/PD profile, suitable for once-daily dosing . .

Result of Action

The result of F2696-0249’s action is a reduction in inflammation . By inhibiting the NLRP3 inflammasome and preventing the release of pro-inflammatory cytokines IL-1β and IL-18, F2696-0249 exerts an anti-inflammatory effect . This makes it a potential therapeutic agent for diseases driven by chronic inflammation .

将来の方向性

Based on the biological activities of sulfonamides and benzodioxane containing compounds, future studies could be designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . These compounds could potentially be used in the treatment of various infections and bacterial strains .

特性

IUPAC Name

N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(23-13-15-4-2-1-3-5-15)14-29-20-21(26)24(9-8-22-20)16-6-7-17-18(12-16)28-11-10-27-17/h1-9,12H,10-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUNMMLNEGTZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。